1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride
Overview
Description
The compound “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride” is a derivative of the 1,2,4-oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines was developed via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various spectroscopic techniques. For example, IR spectroscopy reveals characteristic absorption bands corresponding to different functional groups . NMR spectroscopy provides information about the chemical environment of hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo a variety of chemical reactions. For example, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
The compound "1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride" is synthesized through various chemical reactions, including oxidative cyclization of hydrazones, employing chloramine-T as an oxidant. This method is used for creating a series of oxadiazoles with potential antimicrobial properties (Gaonkar, Rai, & Prabhuswamy, 2006).
A study explored the ring-fission and C–C bond cleavage reactions with N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, indicating intricate chemical behavior and transformation possibilities for similar compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).
Biological Activities and Applications
Antimicrobial and Anticancer Properties
Several 1,3,4-oxadiazole derivatives have demonstrated potent antimicrobial activity, with specific compounds showing significant inhibition against bacteria and fungi. This indicates the potential of these compounds, including variations of the queried chemical, in antimicrobial applications (Gaonkar, Rai, & Prabhuswamy, 2006).
Novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized, characterized, and evaluated for their anticancer properties. Specific derivatives showed cytotoxicity against cancer cell lines, indicating the potential of such compounds in cancer research and therapy (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).
Compounds related to 1,3,4-oxadiazoles have been found to induce apoptosis in cancer cells, and SAR studies highlighted the importance of specific substituents for activity. This sheds light on the structure-activity relationship and the potential of these compounds as anticancer agents (Zhang, Kasibhatla, Kuemmerle, et al., 2005).
Other Applications
Sensor Development and Analytical Studies
Compounds containing the 1,3,4-oxadiazole group have been used to develop novel anion sensors, demonstrating their utility in analytical chemistry and potential applications in detecting specific ions like fluoride (Ma, Li, Zong, Men, & Xing, 2013).
An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided insights into the structural and isomeric nature of such compounds, highlighting their potential in various scientific studies, including drug development and material sciences (Ying-jun, 2012).
Future Directions
properties
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11;/h2-6H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMYTOFMNSNQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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